molecular formula C10H9N3O B3025238 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one CAS No. 32725-30-7

2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one

Cat. No.: B3025238
CAS No.: 32725-30-7
M. Wt: 187.2 g/mol
InChI Key: HSHIBZRPJZBQRU-UHFFFAOYSA-N
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Description

2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound that has garnered significant attention in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique fused ring structure, which combines an imidazole ring with a quinazoline moiety. The structural complexity and potential biological activities of this compound make it a valuable subject of study for various scientific applications.

Mechanism of Action

Target of Action

The primary targets of 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, activating a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

This compound acts as a dual inhibitor, blocking the activity of both PI3K and HDAC . By inhibiting PI3K, it prevents the production of 3′-phosphoinositides, thereby disrupting the signaling pathways that promote cell growth and survival . The inhibition of HDAC leads to an increase in acetylation levels of histones, resulting in a more relaxed chromatin structure and increased gene expression .

Biochemical Pathways

The compound affects the PI3K/AKT signaling pathway, a critical pathway in cancer cell growth and survival . By inhibiting PI3K, it prevents the activation of AKT, a downstream effector in the pathway . This leads to reduced cell proliferation and increased apoptosis . Additionally, by inhibiting HDAC, it affects the acetylation status of histones, influencing gene expression and inducing multiple epigenetic modifications .

Pharmacokinetics

The compound BAY 1082439, a this compound derivative, has unique pharmacokinetic properties. It has very high plasma free fractions across all species tested (33-50%), large volume of distribution (Vss), high clearance, and intermediate half-life (T1/2) . These properties suggest that the compound has good bioavailability.

Result of Action

The inhibition of PI3K and HDAC by this compound leads to reduced cell proliferation and increased apoptosis, thereby potentially inhibiting tumor growth . The compound’s action on HDAC also induces multiple epigenetic modifications, affecting signaling networks .

Biochemical Analysis

Biochemical Properties

2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one has been found to interact with various enzymes and proteins. For instance, it has been reported to act as an inhibitor for phosphatidylinositol 3-kinase (PI3K) and histone deacetylase . These interactions suggest that this compound could play a significant role in regulating biochemical reactions.

Cellular Effects

In cellular assays, this compound has shown potent antiproliferative activities against certain cell lines . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to inhibit the activity of PI3K and histone deacetylase , which are key enzymes involved in cell signaling and gene expression.

Metabolic Pathways

Given its known interactions with PI3K and histone deacetylase , it is likely to be involved in the metabolic pathways regulated by these enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of anthranilamide with an aldehyde or ketone, followed by cyclization in the presence of a catalyst such as graphene oxide nanosheets . This reaction is often carried out in an aqueous medium at room temperature, making it an environmentally friendly approach.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production. The use of efficient catalysts and mild reaction conditions would be crucial for optimizing yield and purity in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolinones and dihydroquinazolinones, which can exhibit different biological activities depending on the nature of the substituents .

Comparison with Similar Compounds

Properties

IUPAC Name

2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-9-7-3-1-2-4-8(7)12-10-11-5-6-13(9)10/h1-4H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHIBZRPJZBQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C3=CC=CC=C3N=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415492
Record name 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32725-30-7
Record name 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one
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Reactant of Route 5
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Reactant of Route 6
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